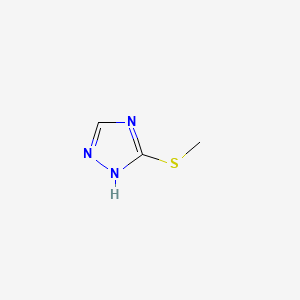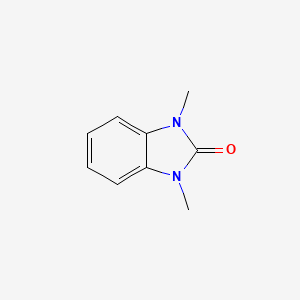
2-氨基-2-(2-氟苯基)乙酸
描述
2-氨基-2-(2-氟苯基)乙酸是一种有机化合物,分子式为 C8H8FNO2。它是甘氨酸的衍生物,其中氨基的氢原子被 2-氟苯基取代。
科学研究应用
2-氨基-2-(2-氟苯基)乙酸在科学研究中有多种应用:
化学: 用作有机合成中的构建块,以创造更复杂的分子。
生物学: 研究其在生化途径和与酶相互作用中的潜在作用。
医学: 研究其潜在的治疗特性,包括抗炎和止痛作用。
工业: 用于生产药品和农用化学品
作用机制
2-氨基-2-(2-氟苯基)乙酸的作用机制涉及其与特定分子靶标的相互作用。该化合物可以作为某些酶的抑制剂或调节剂,影响生化途径。 氟苯基增强了其对这些靶标的结合亲和力和特异性,从而导致其观察到的生物学效应 .
类似化合物:
2-氨基-2-(4-氟苯基)乙酸: 结构类似,但氟原子位于对位。
2-氨基-2-(2-氯苯基)乙酸: 包含氯原子而不是氟原子。
2-氨基-2-(2-溴苯基)乙酸: 包含溴原子而不是氟原子
独特性: 2-氨基-2-(2-氟苯基)乙酸由于其邻位存在氟原子而具有独特性,这影响了其化学反应性和生物活性。氟原子增强了化合物的稳定性和亲脂性,使其成为各种应用的有价值的候选者。
生化分析
Biochemical Properties
2-Amino-2-(2-fluorophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters and enzymes involved in amino acid metabolism. These interactions are crucial for the compound’s role in modulating biochemical pathways and influencing metabolic flux. The nature of these interactions often involves binding to active sites of enzymes or transporters, thereby affecting their activity and function .
Cellular Effects
The effects of 2-Amino-2-(2-fluorophenyl)acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways and to alter the activity of key signaling molecules. These changes can lead to alterations in cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 2-Amino-2-(2-fluorophenyl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to modulate enzyme activity is particularly important in its role in biochemical reactions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-(2-fluorophenyl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular function, which are important for understanding its overall impact .
Dosage Effects in Animal Models
The effects of 2-Amino-2-(2-fluorophenyl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Amino-2-(2-fluorophenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to interact with transporters and binding proteins is crucial for its distribution and overall biochemical activity .
Subcellular Localization
The subcellular localization of 2-Amino-2-(2-fluorophenyl)acetic acid is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and for identifying potential therapeutic targets .
准备方法
合成路线和反应条件: 2-氨基-2-(2-氟苯基)乙酸可以通过多种方法合成。一种常见的方法涉及苄基氰与 2-氟苯甲醛的缩合,然后进行水解和脱羧。 另一种方法包括 2-氟苯乙腈与氨的反应,然后进行水解以生成所需产物 .
工业生产方法: 在工业环境中,2-氨基-2-(2-氟苯基)乙酸的生产通常涉及在受控条件下进行的大规模反应。催化剂和优化的反应参数的使用确保了最终产物的产率高和纯度高。该工艺还可能包括诸如重结晶和色谱法之类的纯化步骤,以达到所需的质量。
化学反应分析
反应类型: 2-氨基-2-(2-氟苯基)乙酸经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为胺或醇。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂和硼氢化钠等还原剂。
取代: 卤素、卤代烷烃和酰氯等试剂用于取代反应。
主要产物形成:
氧化: 形成 2-氟苯甲醛或 2-氟苯甲酸。
还原: 形成 2-氨基-2-(2-氟苯基)乙醇。
取代: 根据所用试剂的不同,会形成各种取代衍生物.
相似化合物的比较
2-Amino-2-(4-fluorophenyl)acetic acid: Similar structure but with the fluorine atom at the para position.
2-Amino-2-(2-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine.
2-Amino-2-(2-bromophenyl)acetic acid: Contains a bromine atom instead of fluorine
Uniqueness: 2-Amino-2-(2-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom at the ortho position, which influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
属性
IUPAC Name |
2-amino-2-(2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNMJIBUVDGMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84145-28-8 | |
| Record name | (2-Fluorophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-amino(2-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the fluorophenyl group relative to the acetate group in ortho-fluorophenylglycine?
A1: The research states that the fluorophenyl group in ortho-fluorophenylglycine is not coplanar with the acetate anion. Instead, it is attached to the α carbon atom at a dihedral angle of 105.5°. []
Q2: How does ortho-fluorophenylglycine interact with surrounding molecules in its crystal structure?
A2: The crystal structure analysis reveals that all three amino hydrogen atoms in ortho-fluorophenylglycine form hydrogen bonds with carboxylate oxygen atoms of three neighboring molecules. [] This suggests a significant role of intermolecular hydrogen bonding in the solid-state packing of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[(Dimethylamino)methyl]-4,6-dimethylphenol](/img/structure/B1296830.png)



![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)
